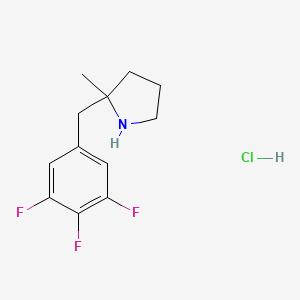
2-メチル-2-(3,4,5-トリフルオロベンジル)ピロリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H14F3N·HCl It is a pyrrolidine derivative, characterized by the presence of a trifluorobenzyl group attached to the nitrogen atom of the pyrrolidine ring
科学的研究の応用
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with 3,4,5-trifluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
化学反応の分析
Types of Reactions
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the trifluorobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced trifluorobenzyl derivatives.
Substitution: Substituted pyrrolidine derivatives.
作用機序
The mechanism of action of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural stability and contributes to the overall pharmacophore of the molecule.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(3,4-difluorobenzyl)pyrrolidine hydrochloride
- 2-Methyl-2-(3,5-difluorobenzyl)pyrrolidine hydrochloride
- 2-Methyl-2-(4-fluorobenzyl)pyrrolidine hydrochloride
Uniqueness
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride is unique due to the presence of three fluorine atoms on the benzyl group, which significantly enhances its chemical stability and reactivity. This trifluorobenzyl group also imparts unique electronic properties, making the compound highly valuable in various research applications.
生物活性
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a trifluorobenzyl group. The presence of trifluoromethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.
Chemical Formula: C_{12}H_{14}F_3N·HCl
Molecular Weight: 257.70 g/mol
Research indicates that compounds similar to 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride may act through various biological pathways:
- Inhibition of Enzymes: Some derivatives have been shown to inhibit metalloproteases, which are involved in various physiological processes and disease states, including cancer and cardiovascular disorders .
- Neurotransmitter Modulation: Pyrrolidine derivatives often interact with neurotransmitter systems, potentially affecting mood and cognitive functions .
Therapeutic Applications
- Cancer Treatment:
- Neurological Disorders:
Case Studies and Research Findings
特性
IUPAC Name |
2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-12(3-2-4-16-12)7-8-5-9(13)11(15)10(14)6-8;/h5-6,16H,2-4,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLDDEGNJUOAIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C(=C2)F)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














